![molecular formula C12H13ClN2O B13883020 [4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline is a complex organic compound that features a chloromethyl group attached to an oxazole ring, which is further connected to a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aniline derivatives with chloromethyl ketones in the presence of a base can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the oxazole ring and subsequent chloromethylation .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The oxazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. For example, zinc chloride can be used as a catalyst in chloromethylation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazole derivatives .
Applications De Recherche Scientifique
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Its derivatives may have pharmacological properties that make them candidates for therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives and chloromethyl-substituted anilines. Examples include:
- 4-[5-(bromomethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline
- 4-[5-(fluoromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline
- 4-[5-(iodomethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline .
Uniqueness
The uniqueness of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxazole ring and the chloromethyl group allows for a wide range of chemical modifications and applications .
Propriétés
Formule moléculaire |
C12H13ClN2O |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H13ClN2O/c1-15(2)10-5-3-9(4-6-10)12-7-11(8-13)16-14-12/h3-7H,8H2,1-2H3 |
Clé InChI |
WDGRAIWJTWJNNO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NOC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


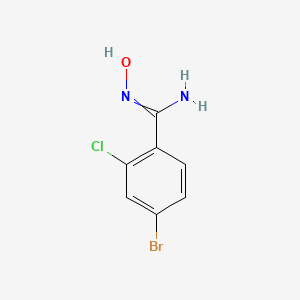
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
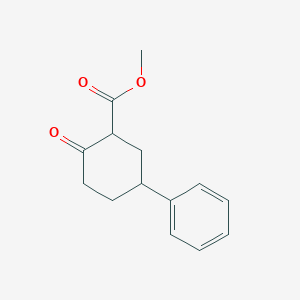

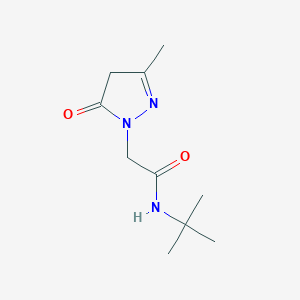

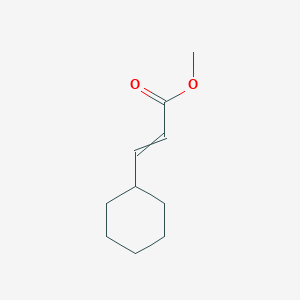
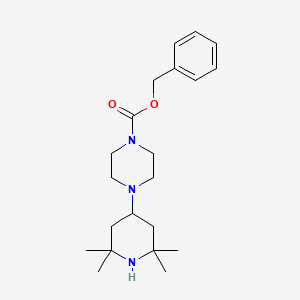
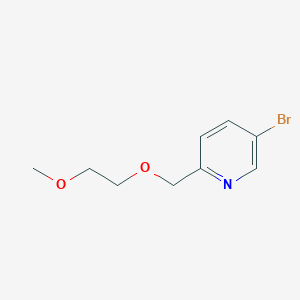
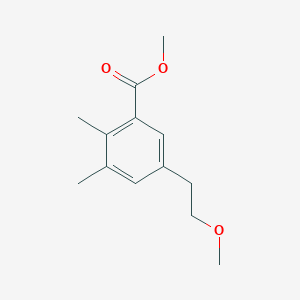
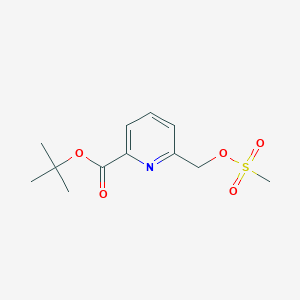
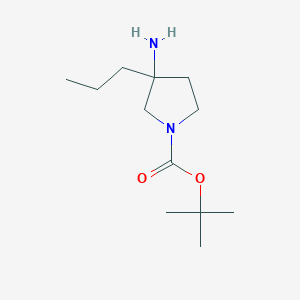
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
